![molecular formula C20H19N3O3 B2685512 N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941895-12-1](/img/structure/B2685512.png)
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
“N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group (a benzyl group with a methoxy substituent), a methylquinolinyl group (a quinoline with a methyl substituent), and an oxalamide group (a type of amide). These groups are known to have interesting chemical properties and are often found in biologically active compounds .
Scientific Research Applications
Chemical Characterization and Natural Product Synthesis
Research on compounds structurally related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves the chemical investigation of natural products and the synthesis of novel compounds. For example, a study on the Australian rainforest plant Doryphora sassafras led to the isolation of a new natural product closely related in structure, highlighting the potential for discovering new biologically active compounds from natural sources (Carroll et al., 2001).
Metal Complex Synthesis and Applications
Compounds with quinoline and methoxybenzyl groups have been used to synthesize mono- and dinuclear Ni(II) complexes, demonstrating applications in spectroscopy, electrochemical studies, and as antimicrobial agents. These complexes showcase the versatility of similar compounds in forming structures with potential applications ranging from material science to biomedicine (Chai et al., 2017).
Catalysis and Organic Synthesis
Research on the catalytic properties of related compounds, such as the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, underscores the utility of these molecules in facilitating selective and efficient synthesis processes. This type of research illustrates the compound's role in developing new synthetic methodologies (Rakshit et al., 2011).
Corrosion Inhibition
Studies on 8-hydroxyquinoline derivatives, which share a quinoline moiety with the compound , reveal their potential as corrosion inhibitors for mild steel. This application is crucial for protecting industrial materials, highlighting the compound's relevance in materials science (Rbaa et al., 2019).
Antimicrobial and Antitumor Activities
Compounds related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide have been investigated for their biological activities, including antimicrobial and antitumor effects. For instance, oxidovanadium(IV) complexes with ligands derived from quinoline showed promising antimicrobial activity and DNA binding capability, indicating potential therapeutic applications (Prasad et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This inhibition results in the disruption of cellular processes regulated by this pathway, including cell proliferation and survival .
Biochemical Pathways
The compound affects the MAP kinase pathway, a critical signaling pathway in cells . The downstream effects of this inhibition include reduced cell proliferation and survival, impacting the growth and development of cells .
Result of Action
The molecular and cellular effects of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide’s action include the inhibition of the MAP kinase pathway, leading to reduced cell proliferation and survival . This can have significant implications in contexts such as cancer treatment, where inhibiting cell proliferation is desirable .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-11-17(15-8-4-5-9-16(15)22-13)23-20(25)19(24)21-12-14-7-3-6-10-18(14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCOOWPXPWVMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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